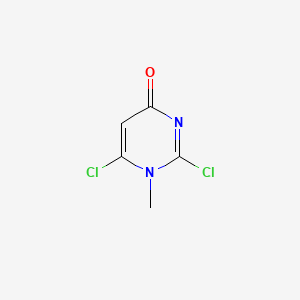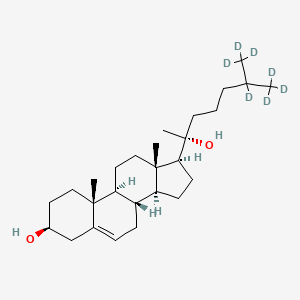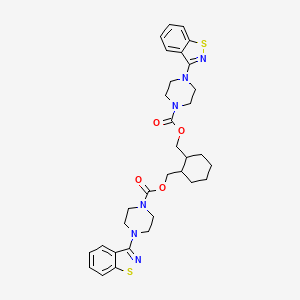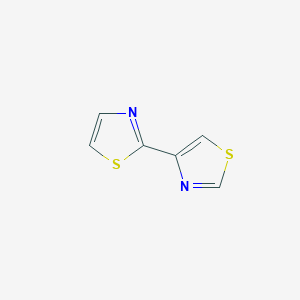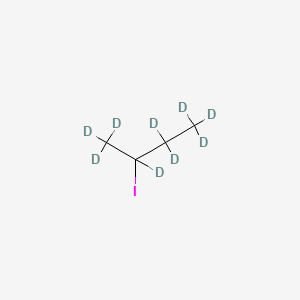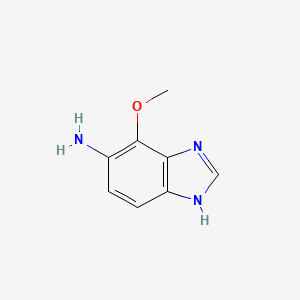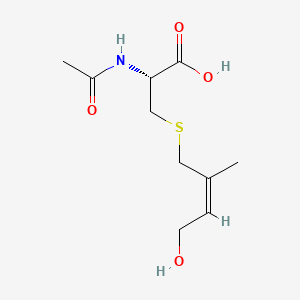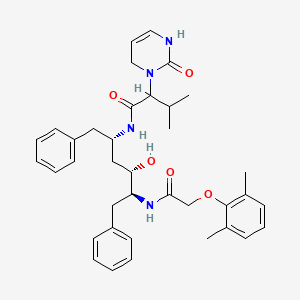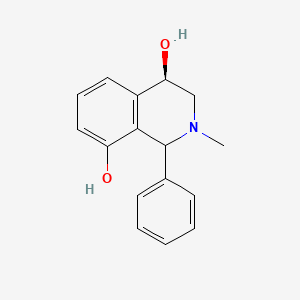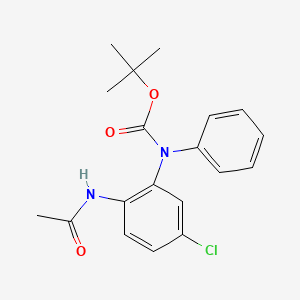
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a compound with the molecular formula C19H21ClN2O3 and a molecular weight of 360.84 g/mol . This compound is known for its applications in neurology research, particularly in the study of GABA receptors, addiction, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 2-acetamido-5-chloroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
化学反応の分析
Types of Reactions
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
科学的研究の応用
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception .
類似化合物との比較
Similar Compounds
Some compounds similar to (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester include:
Carbamate esters: These compounds share a similar carbamate functional group and exhibit comparable chemical properties.
Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamido and chloro groups enhances its binding affinity to certain molecular targets, making it particularly useful in neurological research .
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
tert-butyl N-(2-acetamido-5-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(23)21-16-11-10-14(20)12-17(16)22(15-8-6-5-7-9-15)18(24)25-19(2,3)4/h5-12H,1-4H3,(H,21,23) |
InChIキー |
ZIXJRHSNEIVVSH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
